Ethyl 4-cyclohexyl-4-oxobutanoate
Overview
Description
Ethyl 4-cyclohexyl-4-oxobutanoate is an organic compound with the molecular formula C12H20O3. It is a keto ester, characterized by the presence of both a ketone and an ester functional group. This compound is often used in organic synthesis due to its unique reactivity and structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 4-cyclohexyl-4-oxobutanoate can be synthesized through a multi-step process involving the reaction of cyclohexanone diethyl ketal with 1,2-bis(trimethylsilyloxy)cyclobut-1-ene in the presence of tin tetrachloride as a catalyst. The reaction is carried out in dry methylene chloride at low temperatures (around -75°C) to ensure the stability of the intermediates .
- The mixture is added dropwise to a solution of tin tetrachloride (7.50 g, 28.8 mmol) in 15 mL of dry methylene chloride, cooled to -75°C.
- The reaction mixture is stirred for 15 minutes at -75°C and then for another 15 minutes at -30°C.
- Water and ether are added to the mixture, and the organic layer is separated and washed with hydrochloric acid, water, sodium bicarbonate, and sodium chloride.
- The product is dried over anhydrous magnesium sulfate and distilled to obtain pure this compound .
Cyclohexanone diethyl ketal: (4.82 g, 28.0 mmol) and (6.44 g, 28.0 mmol) are dissolved in 10 mL of dry methylene chloride.
Industrial Production Methods
Industrial production methods for this compound typically involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-cyclohexyl-4-oxobutanoate undergoes various chemical reactions, including:
Oxidation: The ketone group can be oxidized to form carboxylic acids.
Reduction: The ketone group can be reduced to form secondary alcohols.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Reagents such as alkoxides or amines under basic conditions.
Major Products Formed
Oxidation: Cyclohexylbutanoic acid.
Reduction: 4-cyclohexyl-4-hydroxybutanoate.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
Ethyl 4-cyclohexyl-4-oxobutanoate is used in various scientific research applications, including:
Chemistry: As a building block in organic synthesis for the preparation of more complex molecules.
Biology: As a precursor in the synthesis of biologically active compounds.
Medicine: In the development of pharmaceuticals and drug intermediates.
Industry: In the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl 4-cyclohexyl-4-oxobutanoate involves its reactivity as a keto ester. The ketone group can participate in nucleophilic addition reactions, while the ester group can undergo nucleophilic acyl substitution. These reactions are facilitated by the electron-withdrawing nature of the ester group, which stabilizes the intermediate species formed during the reaction .
Comparison with Similar Compounds
Ethyl 4-cyclohexyl-4-oxobutanoate can be compared with similar compounds such as:
Ethyl 4-chloro-4-oxobutanoate: Similar structure but with a chlorine atom instead of a cyclohexyl group.
Ethyl 4-oxo-4-phenylbutanoate: Similar structure but with a phenyl group instead of a cyclohexyl group.
Ethyl 4-oxo-4-methylbutanoate: Similar structure but with a methyl group instead of a cyclohexyl group.
The uniqueness of this compound lies in its cyclohexyl group, which imparts different steric and electronic properties compared to other substituents.
Properties
IUPAC Name |
ethyl 4-cyclohexyl-4-oxobutanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20O3/c1-2-15-12(14)9-8-11(13)10-6-4-3-5-7-10/h10H,2-9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCERNGANVYWSDA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC(=O)C1CCCCC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00339706 | |
Record name | Ethyl 4-cyclohexyl-4-oxobutanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00339706 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
54966-52-8 | |
Record name | Ethyl 4-cyclohexyl-4-oxobutanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00339706 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of 1,2-Bis(trimethylsiloxy)cyclobut-1-ene in the synthesis of Ethyl 4-cyclohexyl-4-oxobutanoate?
A1: The abstract describes the formation of this compound as a product alongside spiro[4.5]decane-1,4-dione. Both originate from the reaction of cyclohexanone diethyl ketal with 1,2-Bis(trimethylsiloxy)cyclobut-1-ene. While the specific mechanism isn't detailed, the abstract mentions 2-(1-ethoxycyclohexyl)-2-(trimethylsiloxy)cyclobutanone and a silyl ether (3) as intermediates []. This suggests that 1,2-Bis(trimethylsiloxy)cyclobut-1-ene likely acts as a ring expansion reagent, ultimately leading to the formation of both the spiro compound and this compound.
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